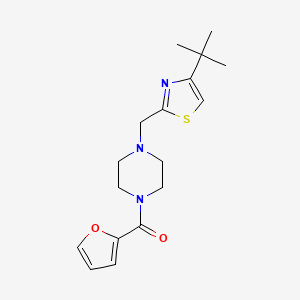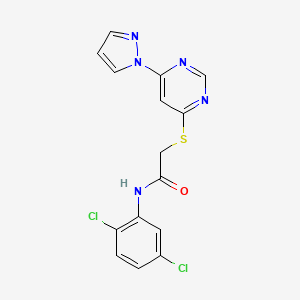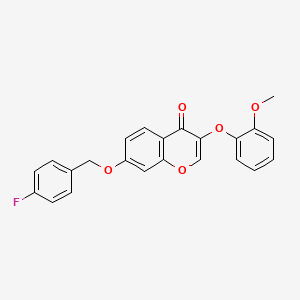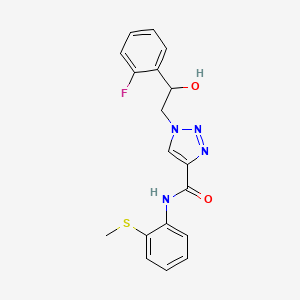
Cycloalliin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cycloalliin hydrochloride is a derivative of cycloalliin, an organosulfur compound found in garlic (Allium sativum). This compound is known for its various health benefits, including antioxidative, antithrombotic, and hypolipidemic properties . This compound is often used in research due to its stability and potential therapeutic applications.
Mechanism of Action
Target of Action
Cycloalliin hydrochloride is a sulfur-containing imino acid found in garlic and onion .
Mode of Action
It’s known that cycloalliin inhibits the activity of tyrosinase, an enzyme involved in melanin synthesis, in a dose-dependent manner . It also significantly reduces α-melanocyte-stimulating hormone-induced melanin levels and both protein and mRNA levels of tyrosinase .
Biochemical Pathways
Cycloalliin significantly inhibits the activity of adenylate cyclase, an enzyme involved in the cyclic adenosine monophosphate-signaling pathway during melanogenesis . Consequently, mRNA and protein expression of tyrosinase is reduced significantly . This suggests that cycloalliin may affect the biochemical pathways involved in melanogenesis.
Pharmacokinetics
One study suggests that the oral absorption of cycloalliin is rapid with a tmax about 05 h, and the absolute bioavailability is about 10% . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
This compound has been shown to have several beneficial effects. It exhibits antioxidative, antithrombotic, hypolipidemic, hypoglycemic, antihypertensive, and anti-Alzheimer’s disease effects . Additionally, it has been shown to inhibit melanin biosynthesis in B16 mouse melanoma cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the levels of cycloalliin and polyphenols in garlic increased under alkaline conditions . Furthermore, the storage condition of this compound is recommended to be at 2-10 degrees Celsius , suggesting that temperature can influence its stability. More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Cellular Effects
It has been suggested that the compound may have potential anti-diabetic effects . It is thought to decrease blood glucose, hemoglobin A1c (HbA1c), leptin levels, and the oxidative stress-induced inflammatory response in diabetic animals and prediabetes .
Temporal Effects in Laboratory Settings
It has been observed that the amount of Cycloalliin in Kinkyou black garlic increases after processing .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloalliin can be extracted from garlic using principal component analysis (PCA). The optimal extraction conditions include a temperature range of 40-80°C, an extraction time of 0.5-12 hours, and a pH range of 4-12. The highest yield of cycloalliin is achieved at 80°C, with an incubation time of 12 hours, and at pH 10 .
Industrial Production Methods: Industrial production of cycloalliin hydrochloride involves the extraction of cycloalliin from garlic, followed by its conversion to the hydrochloride form. This process ensures the compound’s stability and enhances its solubility for various applications .
Chemical Reactions Analysis
Types of Reactions: Cycloalliin hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Cycloalliin can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert cycloalliin back to its thiol form.
Substitution: Cycloalliin can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted organosulfur compounds.
Scientific Research Applications
Cycloalliin hydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Cycloalliin hydrochloride is unique compared to other organosulfur compounds due to its stability and specific health benefits. Similar compounds include:
Alliin: Another organosulfur compound found in garlic, known for its antimicrobial properties.
Allicin: A compound derived from alliin, with potent antimicrobial and antioxidative effects.
Diallyl sulfide: Known for its potential to prevent colon cancer and its antioxidative properties.
This compound stands out due to its stability and broader range of health benefits, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
5-methyl-1-oxo-1,4-thiazinane-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S.ClH/c1-4-2-11(10)3-5(7-4)6(8)9;/h4-5,7H,2-3H2,1H3,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNAIFGSWCJGOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)CC(N1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(6-cyclopropylpyrimidin-4-yl)-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide](/img/structure/B2822307.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2822308.png)


![N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2822313.png)



![5-methyl-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]thiophene-2-sulfonamide](/img/structure/B2822319.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxo-1,3-dihydroquinoxaline-6-carboxylic acid](/img/structure/B2822321.png)

![3-Bromopyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2822324.png)
![4-(2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B2822326.png)
![5-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide](/img/structure/B2822328.png)
